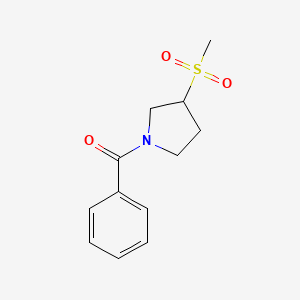
(3-(Methylsulfonyl)pyrrolidin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-(Methylsulfonyl)pyrrolidin-1-yl)(phenyl)methanone” is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications . This compound is a derivative of pyrrolidine .
Synthesis Analysis
The synthesis of this compound can be achieved by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The aza-Piancatelli rearrangement of furan-2-yl (phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid, facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives.Physical And Chemical Properties Analysis
The molecular weight of “(3-(Methylsulfonyl)pyrrolidin-1-yl)(phenyl)methanone” is 175.23 . It is typically stored in a sealed, dry environment at 2-8°C .Aplicaciones Científicas De Investigación
HIV-1 Inhibitors
Indole derivatives, which share a similar sulfonyl component to the compound , have been evaluated for their potential as HIV-1 inhibitors. Although not directly related, this suggests that (3-(Methylsulfonyl)pyrrolidin-1-yl)(phenyl)methanone could be explored for antiviral activities .
Plant Hormone Derivatives
Indole-3-acetic acid is a plant hormone derivative of tryptophan. While not directly linked, the structural similarity suggests potential agricultural or botanical research applications for the compound , possibly as a synthetic hormone or growth regulator .
Selective Androgen Receptor Modulators (SARMs)
Pyrrolidine derivatives have been synthesized as SARMs to modify pharmacokinetic profiles. This indicates that (3-(Methylsulfonyl)pyrrolidin-1-yl)(phenyl)methanone could be investigated for its potential in modulating androgen receptors, which could have implications in treating conditions like muscle wasting diseases .
Crystal Structure Elucidation
The crystal structure of phenyl(pyrrolidin-1-yl)methanone derivatives has been reported, suggesting that similar studies could be conducted on (3-(Methylsulfonyl)pyrrolidin-1-yl)(phenyl)methanone to understand its physical and chemical properties better, which is fundamental in drug design and development .
Safety And Hazards
Direcciones Futuras
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The design of new pyrrolidine compounds with different biological profiles can guide medicinal chemists in drug discovery . Therefore, “(3-(Methylsulfonyl)pyrrolidin-1-yl)(phenyl)methanone” and its derivatives may have potential for further exploration in the field of medicinal chemistry.
Propiedades
IUPAC Name |
(3-methylsulfonylpyrrolidin-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-17(15,16)11-7-8-13(9-11)12(14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUXMHLOICFVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Methylsulfonyl)pyrrolidin-1-yl)(phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


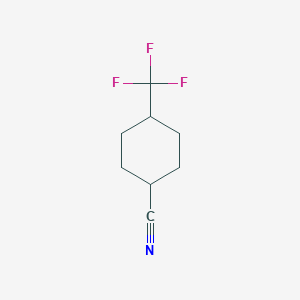
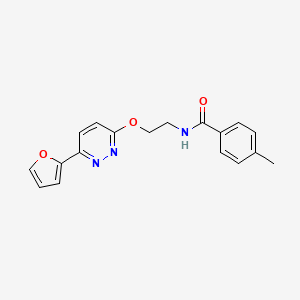
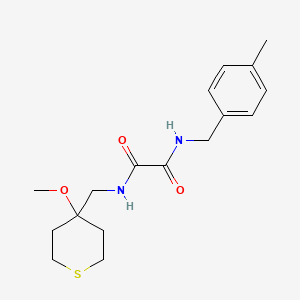
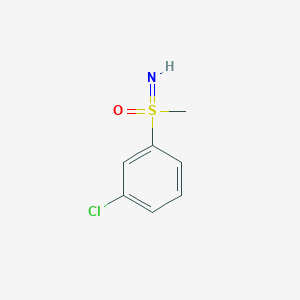
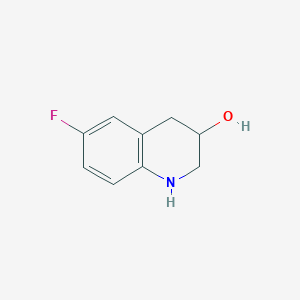

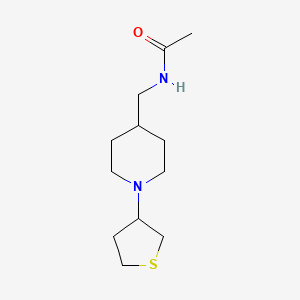
![N-[(3-Acetamidophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2982625.png)
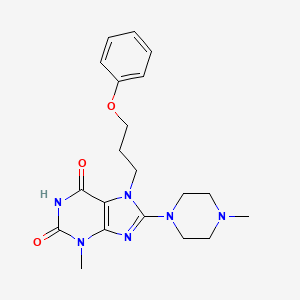
![N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2982628.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide](/img/structure/B2982629.png)
![Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2982630.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2982632.png)